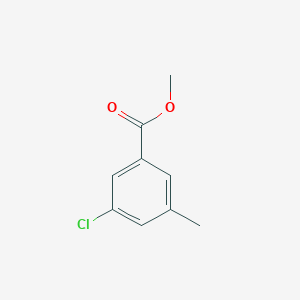
Methyl 3-chloro-5-methylbenzoate
Cat. No. B133752
M. Wt: 184.62 g/mol
InChI Key: KEVTYTACXUBFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05254584
Procedure details


147.2 g (0.86 mole) of 3-chloro-5-methylbenzoic acid previously prepared were suspended in 250 ml of methanol and warmed up to 35° C. with stirring. To the resulting suspension were added slowly 113 g (0.95 mole) of thionyl chloride keeping the temperature below 60° C. (cooling by ice bath). When addition was completed, the resulting mixture was refluxed for 1 hour, then stirred and cooled down to room temperature. The solvent was removed in the rotovap and the residue poured into water. The resulting aqueous suspension was extracted with ethyl ether (2×750 ml). The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml), followed by water (1×200 ml), and then brine (1×200 ml), dried over anhydrous sodium sulfate and then concentrated in the rotavap to give the expected Methyl-3-chloro-5-methylbenzoate (154.6 g, 97% purity), used as such in the next step.



Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([Cl:1])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
147.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
113 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature below 60° C. (cooling by ice bath)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in the rotovap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue poured into water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous suspension was extracted with ethyl ether (2×750 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (1×200 ml), dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in the rotavap
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC(=C1)C)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 154.6 g | |
| YIELD: PERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
